molecular formula C16H20N2O2 B2494026 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide CAS No. 851404-92-7

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

Cat. No.: B2494026
CAS No.: 851404-92-7
M. Wt: 272.348
InChI Key: FWWTUQBMEHGSGH-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is a synthetic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide typically involves the condensation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with an appropriate amine, followed by the introduction of an isobutyramide group. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinoline core.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its biological activity, particularly as an enzyme inhibitor.

    Medicine: The compound shows promise as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, particularly in diseases where the target enzyme plays a critical role.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core and have been studied for their enzyme inhibitory activity.

    4-hydroxy-2-quinolones: These derivatives also possess a quinoline structure and exhibit various biological activities.

Uniqueness

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is unique due to its specific substitution pattern and the presence of the isobutyramide group, which may confer distinct biological properties compared to other quinoline derivatives. Its ability to inhibit specific enzymes with high potency makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)15(19)17-7-6-13-9-12-5-4-11(3)8-14(12)18-16(13)20/h4-5,8-10H,6-7H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWTUQBMEHGSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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